molecular formula C15H16FN3O B2919775 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1334492-33-9

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

カタログ番号: B2919775
CAS番号: 1334492-33-9
分子量: 273.311
InChIキー: RBAXDCFEQYGUTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrido[4,3-d]pyrimidin-4-one derivative featuring a 6-ethyl substituent and a 2-(4-fluorophenyl) group. Its molecular formula is C₁₇H₁₇FN₄O, with a molecular weight of 318.35 g/mol . The ethyl group at position 6 and the 4-fluorophenyl group at position 2 distinguish it from related analogs. Pyrido-pyrimidinones are known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects, as evidenced by studies on structurally similar compounds .

特性

IUPAC Name

6-ethyl-2-(4-fluorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-2-19-8-7-13-12(9-19)15(20)18-14(17-13)10-3-5-11(16)6-4-10/h3-6H,2,7-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAXDCFEQYGUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . The reaction mixture is then poured onto ice-cold water, and the solid that precipitates is filtered off, washed with sodium bicarbonate solution, and then with water. The product is dried and crystallized from DMF to give the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

作用機序

The mechanism of action of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for folate metabolism . This inhibition can lead to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .

類似化合物との比較

Structural Analogues and Substituent Effects

The table below highlights key structural differences and biological activities of related compounds:

Compound Name Substituents Biological Activity Key Findings References
6-Ethyl-2-(4-fluorophenyl)-pyrido[4,3-d]pyrimidin-4-one 6-Ethyl, 2-(4-fluorophenyl) Not explicitly reported (likely antimicrobial/anticancer based on analogs) Distinguished by ethyl and 4-fluorophenyl groups; synthesis involves cyclization of intermediates
6a (4-methoxyphenyl-substituted pyrido[2,3-d]pyrimidin-4-one) 5-(4-methoxyphenyl), 2-hydrazinyl Antimicrobial Higher activity than 6b (4-fluorophenyl analog) due to electron-donating methoxy group
K5 (Chlorophenyl-thiazole hybrid) 2-(4-chlorophenyl), thiazole moiety Cytotoxic (MCF-7, HeLa) Chlorophenyl enhances cytotoxicity compared to fluorophenyl derivatives
7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one 7-Fluoro Not reported Fluorine position (7 vs. 2) alters electronic properties and binding interactions
724745-15-7 (Thieno-pyrimidinone) 6-Ethyl, 2-pyrrolidinyl Not reported Thieno ring system vs. pyrido; affects solubility and target selectivity
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 4-fluorophenyl group (electron-withdrawing) in the target compound may reduce antimicrobial activity compared to methoxy-substituted analogs (e.g., 6a) .
  • Substituent Position: Fluorine at position 2 (target compound) vs.
  • Ring System Variations: Pyrido[4,3-d]pyrimidinones (target) vs. thieno[3,2-d]pyrimidinones () exhibit differing pharmacokinetic profiles due to heterocyclic core modifications.
Antimicrobial Activity:
  • Pyrido[2,3-d]pyrimidin-4-ones with electron-donating groups (e.g., 4-methoxyphenyl in 6a) show superior antimicrobial activity compared to 4-fluorophenyl analogs (6b) .
  • Hydrazinyl derivatives (e.g., compounds 12–16 in ) exhibit enhanced activity due to additional hydrogen-bonding interactions .
Cytotoxic Activity:
  • In pyridopyrimidinone-thiazole hybrids (), substituents like 4-chlorophenyl (K5) improve cytotoxicity over fluorophenyl groups, likely due to increased lipophilicity and target affinity .

生物活性

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C15H16FN3O
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 1334492-33-9

The biological activity of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and signaling pathways that are crucial in cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinases : The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, thereby preventing the proliferation of cancer cells.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HOP-92 (Lung Cancer)0.22CDK2 Inhibition
NCI-H460 (Lung Cancer)0.89CDK2 Inhibition
ACHN (Renal Cancer)11.70Induction of Apoptosis
RFX 393 (Renal Cancer)19.92Cell Cycle Arrest

Case Studies

  • Study on Lung Carcinoma :
    A recent investigation assessed the cytotoxic effects of this compound on lung carcinoma cell lines HOP-92 and NCI-H460. The results indicated significant growth inhibition with GI percentages of 71.8% and 66.12%, respectively .
  • Renal Carcinoma Evaluation :
    In vitro studies on the renal cancer cell line ACHN showed that treatment with the compound resulted in an IC50 value of 11.70 µM. This study highlighted its potential as a therapeutic agent for renal cancers by demonstrating substantial cytotoxicity and apoptosis induction .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound.

Key Findings:

  • Absorption : The compound shows favorable solubility characteristics which may enhance its bioavailability.
  • Metabolism : Preliminary studies suggest it undergoes hepatic metabolism.
  • Excretion : Renal excretion is anticipated based on its molecular weight and structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。